molecular formula C20H19O4P B14432198 Diphenyl 1-phenylethyl phosphate CAS No. 76263-88-2

Diphenyl 1-phenylethyl phosphate

Cat. No.: B14432198
CAS No.: 76263-88-2
M. Wt: 354.3 g/mol
InChI Key: ARMKUHKDIFTBFB-UHFFFAOYSA-N
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Description

Diphenyl phosphate esters are a class of organophosphorus compounds widely used as flame retardants, plasticizers, and industrial additives. These compounds share a core phosphate group bonded to two phenyl rings and a variable alkyl/aryl substituent, which dictates their physical, toxicological, and industrial properties .

Properties

CAS No.

76263-88-2

Molecular Formula

C20H19O4P

Molecular Weight

354.3 g/mol

IUPAC Name

diphenyl 1-phenylethyl phosphate

InChI

InChI=1S/C20H19O4P/c1-17(18-11-5-2-6-12-18)22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

ARMKUHKDIFTBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl 1-phenylethyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and attacking the phosphorus center, leading to the formation of the phosphate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 1-phenylethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or phenylethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

Diphenyl 1-phenylethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenyl 1-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Diphenyl Phosphate (DPHP)

  • Structure : Two phenyl groups bonded to a phosphate group.
  • Role : Primary metabolite of triphenyl phosphate (TPHP), a flame retardant .
  • Toxicity : Associated with developmental toxicity in embryos, though less persistent than its parent compound TPHP .

Isodecyl Diphenyl Phosphate (CAS 29761-21-5)

  • Structure : Phosphate ester with isodecyl and two phenyl substituents.
  • Applications : Plasticizer in adhesives and sealants .
  • Environmental Impact : Moderate persistence (Persistence: 3/3, Bioaccumulation: 1/3) .

Cresyl Diphenyl Phosphate (CAS 26444-49-5)

  • Structure: Cresyl (methylphenol) and two phenyl groups.
  • Toxicity : Acute toxicity similar to TOCP, a neurotoxicant, but chronic effects remain unstudied .

tert-Butylphenyl Diphenyl Phosphate (CAS 56803-37-3)

  • Structure : tert-Butylphenyl and two phenyl groups.
  • Physical Properties : Pouring point of -21°C; high thermal stability .
  • Applications : Flame retardant in plastics and lubricants .

Diphenyl Isopropylphenyl Phosphate (CAS 28108-99-8)

  • Structure : Isopropylphenyl and two phenyl groups.
  • Applications : High-performance plasticizer in aerospace and automotive industries .
  • Regulatory Status: Limited toxicity data; requires caution in handling .

Tricresyl Phosphate (TCP) (CAS 1330-78-5)

  • Structure : Three cresyl groups.
  • Toxicity: Known neurotoxicant; linked to organophosphate-induced delayed neuropathy (OPIDN) .

Toxicological and Environmental Profiles

Compound Acute Toxicity Environmental Persistence Bioaccumulation
Cresyl diphenyl phosphate High (similar to TOCP) Unknown Unknown
Isodecyl diphenyl phosphate Moderate Moderate Low
tert-Butylphenyl diphenyl phosphate Limited data High (stable up to 420°C) Moderate
TCP High (neurotoxic) High High

Key Findings :

  • Cresyl diphenyl phosphate’s acute toxicity parallels TOCP, but industrial poisoning cases are unreported .
  • Isodecyl diphenyl phosphate has moderate environmental persistence, making it a regulated substitute in adhesives .

Regulatory and Substitution Considerations

  • EPA Guidelines : Isodecyl diphenyl phosphate and 2-ethylhexyl diphenyl phosphate are prioritized substitutes for persistent chemicals like TCP .
  • EU Restrictions : Cresyl diphenyl phosphate faces usage limits due to insufficient toxicological data .

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